molecular formula C12H18O2 B12559447 Ethyl deca-2,4,6-trienoate CAS No. 143371-40-8

Ethyl deca-2,4,6-trienoate

Katalognummer: B12559447
CAS-Nummer: 143371-40-8
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: HBJMCXQIYRADQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl deca-2,4,6-trienoate is an organic compound characterized by the presence of three conjugated double bonds within its carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl deca-2,4,6-trienoate can be synthesized through various methods, including the Pd-catalyzed cross-coupling reactions. One such method involves the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using Pd-catalyzed Negishi coupling . This method ensures high stereoselectivity and purity of the product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar Pd-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl deca-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Wirkmechanismus

The mechanism of action of ethyl deca-2,4,6-trienoate involves its interaction with molecular targets and pathways within biological systems. The conjugated double bonds in its structure allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

143371-40-8

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

ethyl deca-2,4,6-trienoate

InChI

InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3

InChI-Schlüssel

HBJMCXQIYRADQA-UHFFFAOYSA-N

Kanonische SMILES

CCCC=CC=CC=CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.